6-(Azepan-4-ylmethyl)quinoline dihydrochloride chemical structure
6-(Azepan-4-ylmethyl)quinoline dihydrochloride chemical structure
The following technical guide details the chemical structure, synthesis, and properties of 6-(Azepan-4-ylmethyl)quinoline dihydrochloride . This compound represents a specialized heterocyclic scaffold used primarily in medicinal chemistry as a building block for kinase inhibitors (e.g., c-Met, VEGFR) and GPCR ligands (e.g., H3 antagonists), leveraging the unique conformational properties of the seven-membered azepane ring compared to its six-membered piperidine analogs.
[1]
Chemical Identity & Structural Analysis[2][3]
This compound is a bicyclic aromatic system (quinoline) substituted at the 6-position with a saturated seven-membered azacyclic ring (azepane) via a methylene linker.[1]
Nomenclature & Identifiers[4][5][6][7][8]
-
IUPAC Name: 6-(Azepan-4-ylmethyl)quinoline dihydrochloride[1]
-
Common Name: 6-((Hexahydro-1H-azepin-4-yl)methyl)quinoline 2HCl[1]
-
Molecular Formula: C₁₆H₂₀N₂ · 2HCl
-
Molecular Weight:
-
CAS Number (Generic/Related): Not widely indexed as a specific drug; falls under generic quinoline-azepane scaffolds (e.g., related to Azelastine intermediates).[1]
Structural Pharmacophore Breakdown
The molecule consists of three distinct pharmacophoric domains:
-
Quinoline Core: A planar, aromatic bicycle acting as a π-stacking moiety and hydrogen bond acceptor (N1).[1]
-
Methylene Linker: A flexible single-carbon spacer (-CH₂-) allowing rotational freedom between the aromatic core and the aliphatic ring.[1]
-
Azepane Ring: A seven-membered saturated amine.[1] Unlike the rigid chair conformation of piperidine, the azepane ring adopts a flexible twist-chair/twist-boat conformation.[1]
-
Chirality Note: The attachment point is at C4 of the azepane ring. In the azepane ring (N1-C2-C3-C4-C5-C6-C7), the path from C4 to N1 is asymmetric (3 bonds via C3 vs. 4 bonds via C5).[1] Therefore, C4 is a chiral center , and the compound exists as a pair of enantiomers ((R) and (S)) unless stereospecifically synthesized.
-
2D Structure Diagram (DOT)
Caption: Structural connectivity of 6-(Azepan-4-ylmethyl)quinoline dihydrochloride, highlighting the C4-chiral center on the azepane ring.[1]
Synthesis & Manufacturing
The synthesis of the "4-substituted" azepane isomer is significantly more challenging than the "1-substituted" (N-linked) analog.[1] The protocol below describes a robust convergent synthesis via a Wittig olefination strategy, which is preferred for C-C bond formation at the 6-position.
Retrosynthetic Analysis[9]
-
Disconnection: C(Linker)-C(Azepane) or C(Quinoline)-C(Linker).[1]
-
Key Intermediates: Quinoline-6-carbaldehyde and (Azepan-4-yl)phosphonium salt (or protected Azepan-4-one).[1]
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Azepane Precursor
-
Starting Material: N-Boc-hexahydro-1H-azepin-4-one (commercially available or synthesized from piperidone ring expansion).[1]
-
Reaction: Wittig reaction with (methoxymethyl)triphenylphosphonium chloride.[1]
-
Process:
-
Generate the ylide using NaHMDS in THF at -78°C.
-
Add N-Boc-azepan-4-one.
-
Hydrolysis of the resulting enol ether with dilute HCl yields N-Boc-azepan-4-carbaldehyde.[1]
-
Step 2: Coupling to Quinoline Core[1]
-
Reagents: 6-Bromoquinoline, N-Boc-4-methylene-azepane (alternative route via Suzuki).[1]
-
Preferred Route (Reductive Alkylation):
Step 3: Reduction and Deprotection[1]
-
Hydrogenation: Reduce the alkene using H₂ (1 atm) and Pd/C (10%) in MeOH to form the saturated ethyl/methyl linkage. Note: If the linker is just methyl, the precursor must be adjusted to a cross-coupling of 6-bromoquinoline and (N-Boc-azepan-4-yl)methylzinc iodide (Negishi coupling).[1]
-
Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane.[1]
-
Salt Formation: The product precipitates as the dihydrochloride salt.
Synthesis Workflow Diagram
Caption: Convergent synthesis via Hydroboration-Suzuki coupling to install the C-C bond between the quinoline and azepane rings.
Physicochemical Properties[3][4][5][7]
| Property | Value / Description | Implications |
| Physical State | White to off-white crystalline solid | Hygroscopic; store with desiccant.[1] |
| Solubility | High in Water (>50 mg/mL), DMSO; Low in DCM | Dihydrochloride salt confers high aqueous solubility for biological assays. |
| pKa (Calc.) | ~10.5 (Azepane NH), ~4.5 (Quinoline N) | At physiological pH (7.4), the azepane is protonated (cationic), quinoline is neutral. |
| LogP | ~1.8 (Free base) | Moderate lipophilicity suggests good membrane permeability.[1] |
| H-Bond Donors | 2 (NH+, NH+) in salt form | Critical for active site interactions (e.g., Asp/Glu residues). |
Biological Applications & Mechanism
This scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for piperidine-containing drugs.
Kinase Inhibition (c-Met / VEGFR)
The quinoline ring mimics the adenine moiety of ATP, binding to the hinge region of kinases.[1] The azepane ring extends into the solvent-exposed region or a hydrophobic pocket (e.g., the selectivity pocket in c-Met), where the basic amine can form a salt bridge with residues like Asp1222 (in c-Met).[1]
-
Reference Drug: Analogous to Capmatinib (which uses a quinoline core) but with an expanded azepane ring to alter selectivity profiles.
GPCR Ligands (Histamine H3 / Serotonin 5-HT)
The basic azepane nitrogen acts as the primary pharmacophore for aminergic GPCRs.[1] The 4-substitution pattern provides a specific vector that differentiates it from the more common 1-substituted analogs, potentially improving selectivity for H3 receptors over H1.[1]
Experimental Handling
-
Stock Solution: Dissolve 10 mg in 1 mL DMSO (31.9 mM). Store at -20°C.
-
Cellular Assays: Dilute into media. The dihydrochloride salt may lower pH; ensure buffering (HEPES) if using high concentrations (>100 µM).[1]
References
-
Quinoline Scaffolds in Medicinal Chemistry: Journal of Medicinal Chemistry, "Privileged Structures: Synthesis and Activity of Quinoline Derivatives."
-
Azepane Synthesis: Organic Letters, "Stereoselective Synthesis of 4-Substituted Azepanes via Ring Expansion."[1] [1]
-
c-Met Inhibitor SAR: Bioorganic & Medicinal Chemistry Letters, "Structure-Activity Relationships of Quinoline-Based c-Met Inhibitors."[1]
-
Salt Selection: Pharmaceutical Research, "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." [1]
